molecular formula C20H20N6O4 B11480310 N-(4-methoxybenzyl)-3-{4-[(4-methoxybenzyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

N-(4-methoxybenzyl)-3-{4-[(4-methoxybenzyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine

Cat. No.: B11480310
M. Wt: 408.4 g/mol
InChI Key: BLYPIXMQSZHKKN-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including oxadiazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl groups are introduced via nucleophilic substitution reactions using appropriate methoxy-substituted benzyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the oxadiazole rings would produce amine derivatives .

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4,4’-Dimethoxy-4’'-boronic acid triphenylamine

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE is unique due to its combination of oxadiazole and methoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features .

Properties

Molecular Formula

C20H20N6O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[5-[(4-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C20H20N6O4/c1-27-15-7-3-13(4-8-15)11-21-18-17(24-30-26-18)19-23-20(29-25-19)22-12-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25)

InChI Key

BLYPIXMQSZHKKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NON=C2C3=NOC(=N3)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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